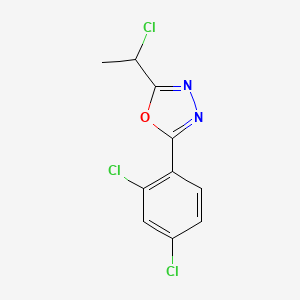
2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole
Übersicht
Beschreibung
2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole is an organic compound with the molecular formula C10H6Cl3N3O . This compound is of significant interest to researchers and industries, as it exhibits several interesting physical and chemical properties.
Molecular Structure Analysis
The molecule contains a total of 24 atoms; 8 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 3 Chlorine atoms . It also contains 17 non-Hydrogen bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 Oxazole .Wissenschaftliche Forschungsanwendungen
Green Synthesis Approaches
2-Aryl-1,3,4-oxadiazoles, a category that includes compounds similar to 2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole, have been highlighted for their significance in various research fields. An eco-friendly synthetic method has been developed for the preparation of 2-aryl-1,3,4-oxadiazoles, utilizing hydrazides and 1,1-dichloro-2-nitroethene. This method features high yields, simplicity in purification, use of water as the reaction medium, energy efficiency, and eliminates the need for catalysts, demonstrating a sustainable approach to synthesizing such molecules (Zhu, Zou, Shao, & Li, 2015).
Molecular Structure Insights
The study of molecular structures and their dipole moments, particularly in 2-phenyl- and 2,5-diphenyl-1,3,4-oxadiazoles and their derivatives, provides valuable insights into the electronic configurations and conjugation within these molecules. Understanding the charge distributions and the effects of various substituents can aid in the design of more efficient and targeted compounds for various applications (Lutskii, Shepel, Shvaika, & Klimisha, 1970).
Novel Synthesis Methods
A novel method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives has been developed, using (N-isocyanimino)triphenylphosphorane, secondary amines, carboxylic acids, and aromatic aldehydes. This method operates at ambient temperature without the need for catalysts or activation, offering an efficient alternative for obtaining fully substituted 1,3,4-oxadiazole derivatives (Ramazani & Rezaei, 2010).
Fungicidal Applications
Compounds structurally related to 2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole have been synthesized and evaluated for their fungicidal properties. Notably, several 3,5-disubstituted 1,3,4-oxadiazole-2-thiones exhibited significant toxicity against test organisms, highlighting the potential of these molecules in developing new fungicides (Goswami, Kataky, Baruah, & Nath, 1984).
Optoelectronic Materials
1,3,4-Oxadiazole derivatives, including those similar to the compound of interest, have been explored for their potential in optoelectronic applications. The synthesis of novel polymers containing 1,3,4-oxadiazole rings has led to materials that exhibit blue light emission, high quantum yields, and good film-forming abilities. These materials have been investigated for their use in organic light-emitting diodes (LEDs) and other optoelectronic devices, demonstrating the versatility and potential of 1,3,4-oxadiazole derivatives in advanced material science (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(1-chloroethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3N2O/c1-5(11)9-14-15-10(16-9)7-3-2-6(12)4-8(7)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUVJSICIWPDCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(O1)C2=C(C=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



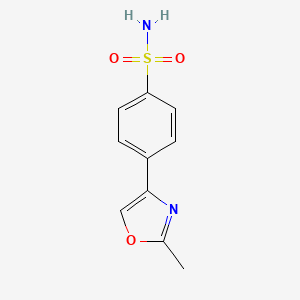
![4-[2-(2-Aminophenoxy)ethyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B1517822.png)
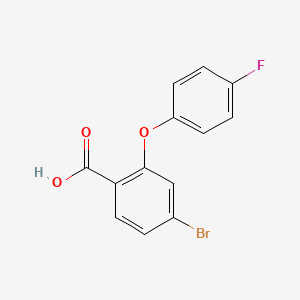
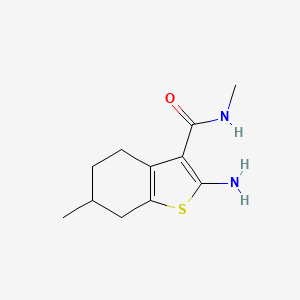
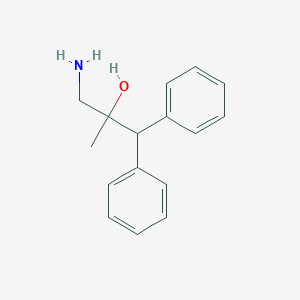
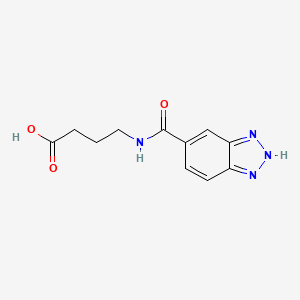
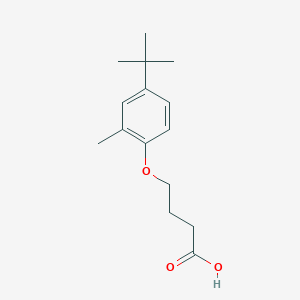
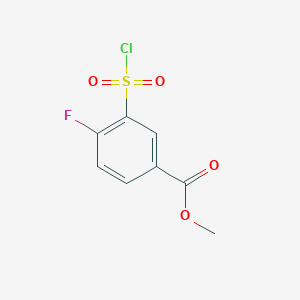
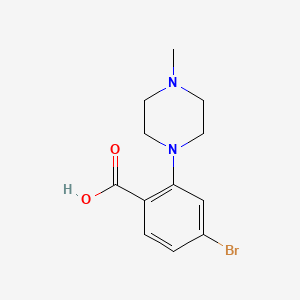
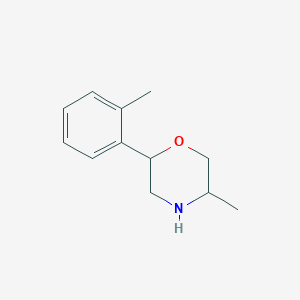
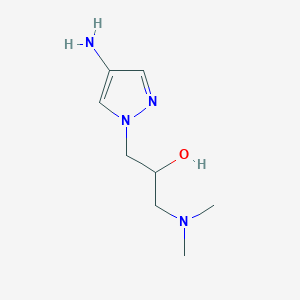
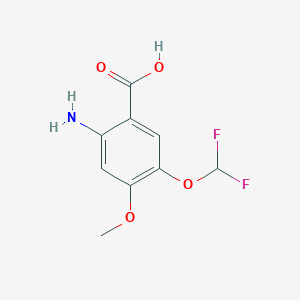
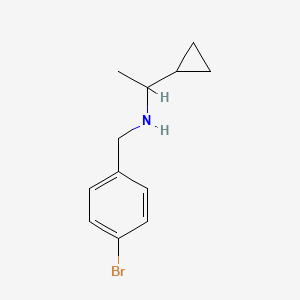
![3-[(1,3-Thiazol-2-yl)amino]benzoic acid](/img/structure/B1517841.png)